molecular formula C16H17N5OS B2626256 N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide CAS No. 1385364-89-5

N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide

Cat. No. B2626256
CAS RN: 1385364-89-5
M. Wt: 327.41
InChI Key: TVXAUELLVSLFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C16H17N5OS and its molecular weight is 327.41. The purity is usually 95%.
BenchChem offers high-quality N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been investigated for its synthetic applications and chemical properties. Research has explored one-step synthesis methods involving substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines, leading to the formation of corresponding N-(pyridin-2-yl)propanamides and other related compounds, showcasing its versatility in organic synthesis (Harutyunyan et al., 2015). Additionally, the chemical structure of N-(pyridin-2-yl)propanamides and their derivatives have been confirmed through various spectral data, indicating their potential in the development of new chemical entities (Kamiński et al., 2015).

Biological Evaluation and Pharmacological Applications

Studies have also delved into the biological evaluation of compounds structurally related to N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide, exploring their potential as anticonvulsant agents. Notably, hybrid molecules combining chemical fragments of well-known antiepileptic drugs have shown promising results in preclinical seizure models, with some compounds demonstrating superior potency and safety profiles compared to existing medications (Kamiński et al., 2015; Kamiński et al., 2016). Additionally, research has identified potent antagonists of the αvβ3 receptor, with excellent in vitro profiles and pharmacokinetics, indicating potential therapeutic applications for the treatment of osteoporosis (Coleman et al., 2004).

Advanced Material Development

In the realm of materials science, compounds structurally similar to N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide have been utilized in the development of advanced materials. For instance, research has focused on the synthesis of complexes of palladium(II) chloride with related ligands, demonstrating their potential in creating new materials with specific properties (Palombo et al., 2019).

properties

IUPAC Name

N-(5-cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-10-13(11(2)20-16(19-10)23-3)5-7-15(22)21-14-6-4-12(8-17)9-18-14/h4,6,9H,5,7H2,1-3H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXAUELLVSLFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Cyanopyridin-2-YL)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-YL]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.